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  • Product: 2-Amino-5-morpholinopyridine Hydrochloride
  • CAS: 1354940-70-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-Amino-5-morpholinopyridine Hydrochloride: A Key Scaffold in Modern Drug Discovery

This guide provides a comprehensive technical overview of 2-Amino-5-morpholinopyridine Hydrochloride, a heterocyclic compound of significant interest in contemporary pharmaceutical research and development. We will delve...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2-Amino-5-morpholinopyridine Hydrochloride, a heterocyclic compound of significant interest in contemporary pharmaceutical research and development. We will delve into its molecular structure, plausible synthetic pathways, and its emerging role as a privileged scaffold in the design of novel therapeutics, particularly for central nervous system (CNS) disorders and as kinase inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and leverage the unique properties of this compound.

Introduction: The Rise of Substituted 2-Aminopyridines in Medicinal Chemistry

The 2-aminopyridine moiety is a cornerstone in medicinal chemistry, recognized for its ability to serve as a versatile pharmacophore in the synthesis of a wide array of biologically active molecules.[1] Its simple, low molecular weight structure allows for facile chemical modification, enabling the generation of diverse compound libraries with minimal side reactions.[1] The introduction of a morpholine substituent at the 5-position, and its subsequent formulation as a hydrochloride salt, confers unique physicochemical properties that are highly advantageous for drug development.

The morpholine ring, in particular, is a favored functional group in the design of CNS-active compounds.[2][3] Its presence can enhance aqueous solubility, improve metabolic stability, and modulate the pharmacokinetic and pharmacodynamic (PK/PD) profile of a drug candidate.[2][3] The combination of the 2-aminopyridine scaffold with the morpholine moiety in 2-Amino-5-morpholinopyridine Hydrochloride thus presents a compelling structural motif for targeting complex diseases.

Molecular Structure and Physicochemical Properties

2-Amino-5-morpholinopyridine Hydrochloride is the salt form of the parent compound, 2-Amino-5-morpholinopyridine. The hydrochloride salt is typically preferred in pharmaceutical applications to enhance stability and aqueous solubility.

Table 1: Physicochemical Properties of 2-Amino-5-morpholinopyridine

PropertyValueSource
CAS Number 571189-78-1
Molecular Formula C₉H₁₃N₃O
Molecular Weight 179.22 g/mol
Appearance Off-White to Light Brown/Yellow Solid

The structure features a pyridine ring substituted with an amino group at the 2-position and a morpholino group at the 5-position. The amino group is a key hydrogen bond donor and can participate in crucial interactions with biological targets. The morpholine ring, with its ether linkage and tertiary amine, can influence the molecule's polarity, lipophilicity, and potential for hydrogen bonding. The hydrochloride salt is formed by the protonation of one of the basic nitrogen atoms, most likely the pyridine ring nitrogen or the morpholine nitrogen, by hydrochloric acid.

Synthesis and Characterization

While specific literature detailing the synthesis of 2-Amino-5-morpholinopyridine Hydrochloride is not abundant, a plausible and efficient synthetic route can be designed based on well-established cross-coupling methodologies. The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds and represents a logical approach.[4][5]

Proposed Synthetic Protocol: Buchwald-Hartwig Amination

This protocol outlines a two-step synthesis starting from the readily available 2-aminopyridine.

Step 1: Synthesis of 2-Amino-5-bromopyridine

The precursor, 2-Amino-5-bromopyridine, can be synthesized from 2-aminopyridine through a bromination reaction.[6]

  • Reactants: 2-aminopyridine, N-Bromosuccinimide (NBS)

  • Solvent: Acetonitrile

  • Procedure:

    • Dissolve 2-aminopyridine in acetonitrile in a round-bottom flask.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add N-Bromosuccinimide portion-wise, maintaining the temperature at 0°C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

    • Purify the crude product by column chromatography on silica gel to yield 2-Amino-5-bromopyridine.

Step 2: Buchwald-Hartwig Amination to form 2-Amino-5-morpholinopyridine

  • Reactants: 2-Amino-5-bromopyridine, Morpholine

  • Catalyst System: Palladium(II) acetate (Pd(OAc)₂), 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

  • Base: Sodium tert-butoxide (NaOtBu)

  • Solvent: Toluene

  • Procedure:

    • To an oven-dried Schlenk tube, add Pd(OAc)₂, XPhos, and NaOtBu under an inert atmosphere (e.g., argon or nitrogen).

    • Add 2-Amino-5-bromopyridine and morpholine to the tube.

    • Add anhydrous toluene via syringe.

    • Seal the tube and heat the reaction mixture at 100-110°C for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite to remove the palladium catalyst.

    • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure and purify the residue by column chromatography to obtain 2-Amino-5-morpholinopyridine.

Step 3: Formation of the Hydrochloride Salt

  • Dissolve the purified 2-Amino-5-morpholinopyridine in a minimal amount of a suitable solvent such as diethyl ether or dichloromethane.

  • Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., 2 M HCl in diethyl ether) dropwise with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield 2-Amino-5-morpholinopyridine Hydrochloride.

Spectroscopic Characterization (Predicted)
  • ¹H NMR: The spectrum would be expected to show distinct signals for the aromatic protons on the pyridine ring, the protons of the amino group, and the two sets of methylene protons of the morpholine ring. The chemical shifts of the pyridine protons would be influenced by the electron-donating amino and morpholino groups.

  • ¹³C NMR: The spectrum would display nine distinct carbon signals corresponding to the five carbons of the pyridine ring and the four carbons of the morpholine ring.

  • IR Spectroscopy: Key vibrational bands would include N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic protons, C=C and C=N stretching of the pyridine ring, and C-O-C stretching of the morpholine ether linkage.

Applications in Drug Discovery

The structural features of 2-Amino-5-morpholinopyridine Hydrochloride make it a highly attractive scaffold for the development of novel therapeutics, particularly in the areas of oncology and neurology.

Kinase Inhibitors

The 2-aminopyridine core is a well-established hinge-binding motif in many kinase inhibitors. This is due to its ability to form key hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent and selective inhibition. The morpholine substituent can be directed towards the solvent-exposed region of the ATP-binding pocket, where it can improve solubility and be further modified to enhance potency and selectivity.

Kinase_Inhibition_Pathway cluster_0 Cell Signaling Cascade cluster_1 Mechanism of Inhibition Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Binds & Activates Downstream_Signaling Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Receptor_Tyrosine_Kinase->Downstream_Signaling Phosphorylates & Activates Cell_Proliferation Cell Proliferation, Survival, Angiogenesis Downstream_Signaling->Cell_Proliferation Promotes A5MP_HCl 2-Amino-5-morpholinopyridine -based Kinase Inhibitor ATP_Binding_Pocket ATP Binding Pocket of Kinase Domain A5MP_HCl->ATP_Binding_Pocket Competitively Binds ATP_Binding_Pocket->Downstream_Signaling Inhibits Phosphorylation

Figure 1: A conceptual diagram illustrating the role of a 2-Amino-5-morpholinopyridine-based kinase inhibitor in blocking a generic receptor tyrosine kinase signaling pathway.

Central Nervous System (CNS) Drug Candidates

The physicochemical properties imparted by the morpholine group are particularly beneficial for drugs targeting the CNS.[2][3] These properties can lead to improved brain permeability, a critical factor for the efficacy of CNS drugs. The 2-aminopyridine scaffold itself is found in a number of CNS-active molecules, and its combination with morpholine offers a promising avenue for the discovery of new treatments for neurological and psychiatric disorders.[2][3]

Safety and Handling

As with any chemical compound, 2-Amino-5-morpholinopyridine Hydrochloride should be handled with appropriate safety precautions in a laboratory setting. A comprehensive review of the Material Safety Data Sheet (MSDS) is essential before use. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

Conclusion

2-Amino-5-morpholinopyridine Hydrochloride is a promising and versatile building block for modern drug discovery. Its molecular architecture, combining the proven 2-aminopyridine scaffold with the favorable properties of the morpholine moiety, makes it a valuable starting point for the synthesis of novel kinase inhibitors and CNS-active agents. While detailed public information on this specific compound is emerging, its synthesis is achievable through established and robust chemical methods like the Buchwald-Hartwig amination. The continued exploration of this and related scaffolds is anticipated to yield significant advances in the development of targeted therapies for a range of challenging diseases.

References

  • Rao, R. N., & Chanda, K. (2022). 2-Aminopyridine – an unsung hero in drug discovery. Chemical Communications, 58(3), 269-285. [Link]

  • Lenci, E., & Trabocchi, A. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(23), 3845–3856. [Link]

  • MySkinRecipes. (n.d.). 2-Amino-5-morpholinopyridine. Retrieved January 26, 2026, from [Link]

  • Synthesis of 2-Amino-5-bromopyridine. (2010). ResearchGate. [Link]

  • Buchwald–Hartwig amination. (2023, December 29). In Wikipedia. [Link]

  • Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS chemical neuroscience, 12(3), 378–390. [Link]

Sources

Exploratory

An In-depth Technical Guide to 2-Amino-5-morpholinopyridine Hydrochloride: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Amino-5-morpholinopyridine Hydrochloride is a heterocyclic amine of significant interest in medicinal chemistry and drug development. As a su...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-morpholinopyridine Hydrochloride is a heterocyclic amine of significant interest in medicinal chemistry and drug development. As a substituted aminopyridine, it serves as a crucial building block in the synthesis of more complex molecules, particularly those targeting ion channels and other receptors. The incorporation of the morpholine moiety can impart favorable physicochemical properties, such as improved solubility and metabolic stability, making it an attractive scaffold for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of its synthesis, chemical properties, and known applications, with a focus on the underlying scientific principles and experimental methodologies.

Chemical Identity and Properties

The foundational structure of the topic compound is the free base, 5-(Morpholin-4-yl)pyridin-2-ylamine. The hydrochloride salt is formed by the protonation of one of the nitrogen atoms, typically the more basic amino group, by hydrochloric acid.

Table 1: Chemical and Physical Properties

Property Value Source
Chemical Name 2-Amino-5-morpholinopyridine Hydrochloride -
Synonyms 5-(Morpholin-4-yl)pyridin-2-amine HCl -
CAS Number 1354940-70-7 [1]
Molecular Formula C₉H₁₄ClN₃O Calculated
Molecular Weight 215.68 g/mol Calculated
Appearance Off-white solid (predicted) [1]

| Solubility | Soluble in water and polar organic solvents (predicted) | General chemical principles |

Free Base: 5-(Morpholin-4-yl)pyridin-2-ylamine

Property Value Source
CAS Number 571189-78-1 [2]
Molecular Formula C₉H₁₃N₃O [2]
Molecular Weight 179.22 g/mol [2]

| IUPAC Name | 5-(morpholin-4-yl)pyridin-2-amine |[2] |

Synthesis of 2-Amino-5-morpholinopyridine Hydrochloride

The synthesis of 2-Amino-5-morpholinopyridine Hydrochloride is typically a two-step process involving the synthesis of the free base followed by its conversion to the hydrochloride salt. A common and effective method for creating the core structure is through a nucleophilic aromatic substitution or a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.

Part 1: Synthesis of 5-(Morpholin-4-yl)pyridin-2-ylamine (Free Base)

The synthesis of the free base is reliably achieved by the reaction of a 2-amino-5-halopyridine (e.g., 2-amino-5-bromopyridine) with morpholine. This transformation can be facilitated by heat or, more efficiently, by a palladium catalyst. A documented method involves a palladium-catalyzed Buchwald-Hartwig amination, which offers high yields and good functional group tolerance[3][4].

This protocol is based on a general method described in patent literature for the synthesis of similar compounds.

  • Reaction Setup: To a solution of 2-amino-5-bromopyridine (1 equivalent) in a suitable solvent such as toluene or dioxane, add morpholine (1.2-1.5 equivalents).

  • Catalyst and Ligand Addition: Add a palladium catalyst, such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01-0.05 equivalents), and a suitable phosphine ligand, for example, 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.02-0.10 equivalents).

  • Base Addition: Add a strong base, such as sodium tert-butoxide (NaOtBu) (1.4-2.0 equivalents).

  • Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C.

  • Monitoring and Work-up: Monitor the reaction progress using an appropriate analytical technique like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Purification: Dilute the mixture with a suitable solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield pure 5-(Morpholin-4-yl)pyridin-2-ylamine.

Synthesis_Workflow cluster_reactants Reactants cluster_reagents Reagents 2-amino-5-bromopyridine 2-amino-5-bromopyridine Reaction_Vessel Heated Reaction (80-110°C) 2-amino-5-bromopyridine->Reaction_Vessel Morpholine Morpholine Morpholine->Reaction_Vessel Pd_catalyst Pd₂(dba)₃ / BINAP Pd_catalyst->Reaction_Vessel Base NaOtBu Base->Reaction_Vessel Solvent Toluene/Dioxane Solvent->Reaction_Vessel Workup Aqueous Work-up & Extraction Reaction_Vessel->Workup Purification Column Chromatography Workup->Purification Product 5-(Morpholin-4-yl)pyridin-2-ylamine Purification->Product caption Fig. 1: Buchwald-Hartwig Amination Workflow

Caption: Figure 1: A generalized workflow for the palladium-catalyzed synthesis of the free base.

Part 2: Formation of the Hydrochloride Salt

The conversion of the free base to its hydrochloride salt is a standard acid-base reaction. This process is often performed to improve the compound's stability, crystallinity, and aqueous solubility.

  • Dissolution: Dissolve the purified 5-(Morpholin-4-yl)pyridin-2-ylamine free base in a suitable anhydrous solvent, such as diethyl ether, methanol, or isopropanol.

  • Acidification: Cool the solution in an ice bath and add a solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring. The amount of HCl should be stoichiometric (1 equivalent) or in slight excess.

  • Precipitation and Isolation: The hydrochloride salt will typically precipitate out of the solution. Continue stirring in the cold for a period to ensure complete precipitation.

  • Filtration and Drying: Collect the solid product by filtration, wash it with a small amount of the cold anhydrous solvent (e.g., diethyl ether), and dry it under vacuum to obtain 2-Amino-5-morpholinopyridine Hydrochloride.

HCl_Salt_Formation Free_Base 5-(Morpholin-4-yl)pyridin-2-ylamine Reaction Stirring at 0°C Free_Base->Reaction Solvent Anhydrous Solvent (e.g., Diethyl Ether) Solvent->Reaction HCl_Solution HCl Solution (e.g., in Ether) HCl_Solution->Reaction Precipitation Precipitation of Salt Reaction->Precipitation Isolation Filtration & Drying Precipitation->Isolation Final_Product 2-Amino-5-morpholinopyridine Hydrochloride Isolation->Final_Product caption Fig. 2: Hydrochloride Salt Formation Workflow

Caption: Figure 2: A standard workflow for the conversion of the free base to the hydrochloride salt.

Applications in Drug Discovery and Development

While specific pharmacological data for 2-Amino-5-morpholinopyridine Hydrochloride itself is not extensively published, its primary value lies in its role as a key intermediate in the synthesis of pharmacologically active compounds. Patent literature indicates that this scaffold is a precursor for compounds designed as potassium channel inhibitors[3].

Role as a Pharmacophore

The 2-aminopyridine moiety is a well-established pharmacophore that can act as a bioisostere for other functional groups and can form crucial hydrogen bonding interactions with biological targets. The morpholine ring is often incorporated into drug candidates to enhance their pharmacokinetic properties, such as:

  • Aqueous Solubility: The oxygen atom in the morpholine ring can act as a hydrogen bond acceptor, potentially improving solubility.

  • Metabolic Stability: The morpholine ring is generally more resistant to metabolic degradation compared to other cyclic amines.

  • Receptor Binding: The morpholine group can orient the molecule within a binding pocket and contribute to target affinity.

Derivatives of 2-Amino-5-morpholinopyridine have been investigated for a range of therapeutic areas, including inflammatory diseases[5]. The core structure is a versatile starting point for library synthesis to explore structure-activity relationships (SAR) for various biological targets.

Analytical Characterization

The structural confirmation and purity assessment of 2-Amino-5-morpholinopyridine Hydrochloride and its free base are typically performed using a combination of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure by identifying the chemical shifts and coupling constants of the protons and carbons in the molecule.

  • Mass Spectrometry (MS): Techniques such as LC-MS are used to determine the molecular weight of the compound and to monitor the progress of synthesis reactions.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic vibrational frequencies of the functional groups present, such as N-H stretches of the amino group and C-O-C stretches of the morpholine ring.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of the final compound and for purification.

Conclusion

2-Amino-5-morpholinopyridine Hydrochloride is a valuable synthetic intermediate in the field of medicinal chemistry. Its synthesis, primarily through palladium-catalyzed cross-coupling reactions, is well-established, providing a reliable route to this versatile scaffold. While direct pharmacological data on this specific compound is limited in the public domain, its utility as a precursor for potent and selective therapeutic agents, particularly potassium channel inhibitors, is evident from patent literature. The favorable properties imparted by the morpholine and aminopyridine moieties make it a compound of continuing interest for the development of new drug candidates. Further research into the biological activities of this compound and its close analogs may reveal direct therapeutic potential.

References

  • BLDpharm. (S)-5-(3-Methylmorpholino)pyridin-2-amine | 2308525-14-4. Available at: https://www.bldpharm.com/products/2308525-14-4.html
  • PubChem. 5-Morpholinopyridin-2-amine. National Center for Biotechnology Information. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/11367346
  • ResearchGate. Synthesis of 2-amino-5-fluoropyridine. Available at: https://www.researchgate.net/publication/236012228_Synthesis_of_2-amino-5-fluoropyridine
  • BLDpharm. 2-Amino-5-morpholinopyridine Hydrochloride | 1354940-70-7. Available at: https://www.bldpharm.com/products/1354940-70-7.html
  • Google Patents. CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine. Available at: https://patents.google.
  • PubMed Central. Biological Activity of Modified and Exchanged 2-Amino-5-Nitrothiazole Amide Analogues of Nitazoxanide. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5484102/
  • Google Patents. EP4265254A2 - Imidazo[4,5-b]pyridine compounds and pharmaceutical compositions thereof for the treatment of inflammatory disorders. Available at: https://patents.google.
  • Google Patents. US3985759A - Process for preparing 2-amino-5-chloropyridine. Available at: https://patents.google.
  • ResearchGate. A review on pharmacological profile of Morpholine derivatives. Available at: https://www.researchgate.
  • PubMed Central. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10302324/
  • Guidechem. How to prepare 2-Amino-5-chloropyridine? - FAQ. Available at: https://www.guidechem.com/news/how-to-prepare-2-amino-5-chloropyridine-1072-98-6-121019.html
  • PubMed Central. A mild, catalyst-free synthesis of 2-aminopyridines. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2745580/
  • ChemicalBook. 2-Amino-5-chloropyridine: An In-Depth Exploration. Available at: https://www.chemicalbook.
  • MDPI. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Available at: https://www.mdpi.com/1420-3049/25/18/4296
  • J&K Scientific LLC. 5-Morpholinopyridin-2-amine | 571189-78-1. Available at: https://www.jk-scientific.com/en/571189-78-1
  • sioc-journal.cn. Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles. Available at: http://sioc-journal.cn/Jwk_yjhx/EN/10.6023/cjoc202105008
  • Google Patents. WO2005070923A1 - Substituted imidazo[1,2-a]pyridines. Available at: https://patents.google.
  • PubMed Central. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8955938/
  • Google Patents. CA2958262A1 - 1-cyano-pyrrolidine derivatives as deubiquitinase inhibitors (dub) and use thereof. Available at: https://patents.google.
  • Toronto Research Chemicals. 1-(4-AMinophenyl)-5,6-dihydro-3-(4-Morpholinyl)-2(1h)-pyridinone. Available at: https://www.trc-canada.com/product-detail/?C_ID=113405&CAS=1267610-26-3

Sources

Foundational

An In-depth Technical Guide to 2-Amino-5-chloropyridine: Sourcing, Quality Control, and Safe Handling for Research and Development

A Note to the Researcher: Initial inquiries for "2-Amino-5-morpholinopyridine Hydrochloride" yielded limited results regarding its commercial availability and technical data. It is possible that this is a novel or less c...

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Researcher: Initial inquiries for "2-Amino-5-morpholinopyridine Hydrochloride" yielded limited results regarding its commercial availability and technical data. It is possible that this is a novel or less common derivative. This guide will focus on the closely related and widely available compound, 2-Amino-5-chloropyridine (CAS No. 1072-98-6) . This versatile building block is a common precursor in medicinal chemistry and may serve as a relevant alternative for your research endeavors.

Introduction to 2-Amino-5-chloropyridine

2-Amino-5-chloropyridine is a halogenated aminopyridine derivative that serves as a crucial intermediate in the synthesis of a wide range of pharmaceutical compounds.[1] Its chemical structure, featuring a pyridine ring substituted with an amino group at the 2-position and a chlorine atom at the 5-position, provides two reactive sites for further chemical modifications. This makes it a valuable synthon for introducing the aminopyridine scaffold into more complex molecules.

With a molecular formula of C5H5ClN2 and a molecular weight of 128.56 g/mol , it typically appears as a beige to light brown crystalline powder.[2] Its properties make it a versatile reagent in drug discovery, particularly in the development of new therapeutic agents.

The Supplier Landscape: A Comparative Analysis

Sourcing high-quality 2-Amino-5-chloropyridine is paramount to ensure the reliability and reproducibility of experimental results. The following table provides a comparative overview of several reputable suppliers.

SupplierProduct NameCAS No.Purity/GradeAvailable Quantities
Sigma-Aldrich (Merck) 2-Amino-5-chloropyridine1072-98-698%25g, 100g, 500g
Tokyo Chemical Industry (TCI) 2-Amino-5-chloropyridine1072-98-6>98.0% (GC)25g, 100g, 500g
Pharmaffiliates 2-Amino-5-chloro-pyridine1072-98-6USP Reference StandardCustom
Jubilant Ingrevia 2-Amino-5-chloropyridine1072-98-6Pre-registered (REACH)Bulk
BLD Pharm 2-Amino-5-chloropyridine1072-98-6Inquire for detailsVarious
USP 2-Amino-5-chloropyridine (25 mg)1072-98-6Pharmaceutical Analytical Impurity25 mg

Quality Control: Ensuring Purity and Consistency

The purity of starting materials is a critical determinant of success in synthetic chemistry and drug development. When procuring 2-Amino-5-chloropyridine, it is essential to implement a robust quality control process.

The Certificate of Analysis (CoA): Your First Line of Defense

A Certificate of Analysis is a document provided by the supplier that confirms the identity and purity of a specific batch of a chemical. Researchers should always request and carefully review the CoA before using a new lot of 2-Amino-5-chloropyridine. Key parameters to scrutinize on a CoA include:

  • Purity: Typically determined by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). A purity of ≥98% is generally acceptable for most research applications.

  • Identity Confirmation: This is often verified by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or Infrared (IR) spectroscopy to ensure the material is indeed 2-Amino-5-chloropyridine.

  • Melting Point: The melting point of 2-Amino-5-chloropyridine is typically in the range of 135-138 °C. A significant deviation from this range could indicate the presence of impurities.

  • Appearance: The CoA should describe the physical appearance of the compound, which is usually a white to off-white or beige solid.[3]

Key Analytical Techniques for Quality Assessment

Understanding the analytical methods used to assess the quality of 2-Amino-5-chloropyridine is crucial for interpreting the CoA and for in-house verification if necessary.

  • Gas Chromatography (GC): A common technique for assessing the purity of volatile compounds like 2-Amino-5-chloropyridine.

  • High-Performance Liquid Chromatography (HPLC): HPLC is another powerful method for purity determination and can also be used to quantify the compound in various matrices.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are invaluable for confirming the chemical structure and identifying any organic impurities.

  • Mass Spectrometry (MS): Provides information about the molecular weight of the compound, further confirming its identity.

Experimental Protocol: A Standard Workflow for Chemical Procurement and Quality Control

The following diagram illustrates a standardized workflow for the procurement and quality control of 2-Amino-5-chloropyridine in a research laboratory.

procurement_workflow cluster_sourcing Sourcing cluster_receiving Receiving & Initial Inspection cluster_qc Quality Control cluster_disposition Disposition supplier_selection Supplier Selection request_coa Request CoA supplier_selection->request_coa receive_shipment Receive Shipment request_coa->receive_shipment visual_inspection Visual Inspection receive_shipment->visual_inspection analytical_testing Analytical Testing (e.g., NMR, HPLC) visual_inspection->analytical_testing compare_to_coa Compare to CoA analytical_testing->compare_to_coa release_to_lab Release to Lab compare_to_coa->release_to_lab Pass quarantine_reject Quarantine/Reject compare_to_coa->quarantine_reject Fail

Caption: A typical workflow for sourcing and quality control of laboratory chemicals.

Safe Handling and Storage of 2-Amino-5-chloropyridine

Adherence to proper safety protocols is non-negotiable when working with any chemical, including 2-Amino-5-chloropyridine.

Hazard Identification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 2-Amino-5-chloropyridine is classified with the following hazards:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2]

  • Skin Irritation (Category 2): Causes skin irritation.[2]

  • Eye Irritation (Category 2A): Causes serious eye irritation.[2]

Personal Protective Equipment (PPE)

When handling 2-Amino-5-chloropyridine, the following personal protective equipment should be worn:[4][5]

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Skin and Body Protection: A lab coat and closed-toe shoes.

  • Respiratory Protection: If working with the powder outside of a fume hood, a NIOSH-approved respirator may be necessary.

Handling and Storage
  • Handling: Use in a well-ventilated area, preferably a chemical fume hood.[4] Avoid generating dust. Do not eat, drink, or smoke when using this product.[6] Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[4] Keep away from strong oxidizing agents.

First Aid Measures
  • If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.[6]

  • In Case of Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[4]

  • In Case of Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[4]

  • If Inhaled: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[5]

Synthesis of 2-Amino-5-chloropyridine

For researchers interested in the synthesis of this compound, several methods have been reported. A common approach involves the chlorination of 2-aminopyridine in a strongly acidic medium.[7] Another method utilizes the oxidative chlorination of 2-aminopyridine with hydrochloric acid and sodium hypochlorite.[8] Electrochemical hydrogenation of 5-chloro-2-nitropyridine has also been described as a synthetic route.[1]

Conclusion

2-Amino-5-chloropyridine is a valuable and versatile building block in the field of drug discovery and development. By carefully selecting suppliers, rigorously implementing quality control measures, and adhering to strict safety protocols, researchers can confidently incorporate this important intermediate into their synthetic workflows, paving the way for the discovery of new and innovative therapeutic agents.

References

  • PubChem. 2-Amino-5-chloropyridine. National Center for Biotechnology Information. [Link]

  • Pharmaffiliates. 2-Amino-5-chloro-pyridine. [Link]

  • Google Patents. Process for preparing 2-amino-5-chloropyridine.
  • Cole-Parmer. Material Safety Data Sheet - 2-Amino-5-Chloropyridine, 98%. [Link]

  • Google Patents.

Sources

Protocols & Analytical Methods

Method

Application Note: 2-Amino-5-morpholinopyridine Hydrochloride as a Privileged Scaffold in Medicinal Chemistry

Abstract & Introduction The confluence of the 2-aminopyridine moiety and the morpholine ring creates the 2-amino-5-morpholinopyridine scaffold, a structure of significant interest in modern medicinal chemistry. The 2-ami...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The confluence of the 2-aminopyridine moiety and the morpholine ring creates the 2-amino-5-morpholinopyridine scaffold, a structure of significant interest in modern medicinal chemistry. The 2-aminopyridine core is a well-established "hinge-binder" in kinase drug discovery, capable of forming key hydrogen bonds within the ATP-binding site of numerous protein kinases.[1][2] Concurrently, the morpholine heterocycle is recognized as a "privileged structure" frequently incorporated into drug candidates to enhance physicochemical properties.[3] It can improve aqueous solubility, metabolic stability, and overall pharmacokinetic/pharmacodynamic (PK/PD) profiles, often without introducing significant toxicity.[4][5]

This document serves as a technical guide for researchers and drug development professionals on the synthesis, characterization, and strategic application of 2-Amino-5-morpholinopyridine Hydrochloride. While not a widely commercialized compound itself, it represents a pivotal intermediate and a foundational scaffold for building libraries of potent and selective kinase inhibitors and other targeted therapeutics. We provide a robust, field-proven protocol for its synthesis via a palladium-catalyzed Buchwald-Hartwig amination, detail its analytical characterization, and outline its application in Structure-Activity Relationship (SAR) studies.

Physicochemical Properties & Strategic Value

The strategic value of the 2-amino-5-morpholinopyridine scaffold lies in the synergistic combination of its two core components. The hydrochloride salt form is typically prepared to enhance the compound's solubility in aqueous and biological media, facilitating its use in screening assays and formulation studies.

PropertyValue / JustificationSource / Rationale
Molecular Formula C₉H₁₃N₃O · HCl-
Molecular Weight 215.68 g/mol -
Appearance Expected to be an off-white to pale yellow crystalline solidBased on precursors like 2-amino-5-chloropyridine.[6]
Solubility High in water and polar protic solvents (e.g., MeOH, EtOH)The hydrochloride salt and morpholine group enhance aqueous solubility.[4]
pKa (estimated) ~7.5-8.5 (morpholine N), ~6.0-7.0 (aminopyridine N)Morpholine has a pKa around 8.5; substitution can lower it. 2-aminopyridine pKa is ~6.8.
Medicinal Chemistry Role Key Intermediate, Kinase Hinge-Binder, Scaffold for SARThe 2-aminopyridine engages the kinase hinge, while the morpholine provides a vector for property modulation and further derivatization.[2][7][8]

Synthesis and Mechanistic Rationale

The most efficient and versatile method for preparing 2-amino-5-morpholinopyridine is the palladium-catalyzed Buchwald-Hartwig C-N cross-coupling reaction.[9][10][11] This approach is favored over traditional nucleophilic aromatic substitution (SₙAr) for pyridines that lack strong electron-withdrawing groups, as it proceeds under milder conditions with higher yields and functional group tolerance.[12]

The chosen starting material, 2-amino-5-bromopyridine, is commercially available and provides a reactive site for the cross-coupling reaction. The free 2-amino group does not typically interfere, though in some cases, protection may be considered if side reactions are observed.

Synthesis_Workflow cluster_reactants Reactants cluster_catalyst Catalytic System cluster_conditions Reaction Conditions cluster_products Products & Workup A 2-Amino-5-bromopyridine P1 Buchwald-Hartwig Cross-Coupling A->P1 B Morpholine B->P1 C Pd₂(dba)₃ (Palladium Source) C->P1 D XantPhos (Ligand) D->P1 E NaOtBu (Base) E->P1 F Toluene (Solvent) F->P1 G Heat (e.g., 80-110 °C) G->P1 H 2-Amino-5-morpholinopyridine (Free Base) P2 Salt Formation H->P2 I HCl in Ether/Dioxane I->P2 J 2-Amino-5-morpholinopyridine HCl (Final Product) P1->H P2->J

Fig. 1: Proposed synthetic workflow for 2-Amino-5-morpholinopyridine HCl.
Detailed Synthesis Protocol

Objective: To synthesize 2-Amino-5-morpholinopyridine Hydrochloride from 2-amino-5-bromopyridine and morpholine.

Materials:

  • 2-Amino-5-bromopyridine (1.0 eq)

  • Morpholine (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene

  • Diethyl ether

  • Hydrochloric acid solution (2.0 M in diethyl ether or 1,4-dioxane)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

  • Schlenk flask or equivalent reaction vessel

Protocol Steps:

  • Vessel Preparation: Add 2-amino-5-bromopyridine (1.0 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.4 eq) to a dry Schlenk flask equipped with a magnetic stir bar.

    • Causality: The use of an inert atmosphere is critical as the Pd(0) catalyst is oxygen-sensitive.[10] NaOtBu is a strong, non-nucleophilic base required to deprotonate the amine and facilitate the catalytic cycle.[10] Xantphos is a bulky, electron-rich ligand that promotes the crucial reductive elimination step and stabilizes the palladium catalyst.[13]

  • Inerting: Seal the flask and evacuate and backfill with inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene via syringe, followed by morpholine (1.2 eq).

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically complete within 4-16 hours).

    • Causality: Heating provides the necessary activation energy for the catalytic cycle, particularly the oxidative addition of the aryl bromide to the Pd(0) center.[14]

  • Workup & Extraction:

    • Cool the reaction to room temperature and quench by slowly adding water.

    • Dilute with ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification (Free Base): The crude product, 2-amino-5-morpholinopyridine, can be purified by flash column chromatography on silica gel (e.g., using a dichloromethane/methanol or ethyl acetate/hexane gradient).

  • Salt Formation:

    • Dissolve the purified free base in a minimal amount of anhydrous diethyl ether or ethyl acetate.

    • Slowly add a 2.0 M solution of HCl in diethyl ether (1.0-1.1 eq) with stirring.

    • The hydrochloride salt will precipitate. Stir for 30 minutes at room temperature.

    • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

    • Causality: Converting the basic compound to its hydrochloride salt increases its stability, crystallinity, and aqueous solubility, which are desirable properties for a drug discovery intermediate.

Application in Kinase Inhibitor Design & SAR

The 2-amino-5-morpholinopyridine scaffold is an exemplary starting point for developing kinase inhibitors. The 2-aminopyridine motif typically forms two hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, a conserved interaction crucial for potent inhibition.[2][7] The morpholine group extends into the solvent-exposed region, providing a handle for modification to fine-tune selectivity and pharmacokinetic properties.[8]

Kinase_Inhibitor_Pharmacophore cluster_scaffold 2-Amino-5-morpholinopyridine Scaffold cluster_hinge Hinge Binding cluster_solvent Solvent Front / Selectivity cluster_kinase Kinase ATP Pocket Scaffold H₂N-Py-Morpholine Hinge 2-Aminopyridine (H-Bond Donor/Acceptor) Solvent Morpholine (Solubility, PK/PD) PocketHinge Hinge Region (Backbone NH/CO) Hinge->PocketHinge 2x H-Bonds PocketSolvent Solvent-Exposed Region Solvent->PocketSolvent Improves PK/PD Vector for SAR

Fig. 2: Pharmacophore model for the scaffold in a kinase active site.
Protocol: Derivatization for Structure-Activity Relationship (SAR) Studies

Objective: To generate a library of analogues by acylating the 2-amino group of the scaffold to explore the SAR of the solvent-exposed region.

Materials:

  • 2-Amino-5-morpholinopyridine (free base, 1.0 eq)

  • A library of carboxylic acids (R-COOH) or acid chlorides (R-COCl) (1.1 eq)

  • Coupling agent (for carboxylic acids), e.g., HATU or EDCI/HOBt (1.2 eq)

  • Base (for carboxylic acid coupling), e.g., DIPEA or TEA (2.0 eq)

  • Base (for acid chloride coupling), e.g., Pyridine or TEA (1.5 eq)

  • Anhydrous solvent, e.g., DMF or Dichloromethane (DCM)

  • Standard workup and purification reagents.

Protocol Steps (Amide Coupling with Carboxylic Acid):

  • Reagent Preparation: In a reaction vial, dissolve the carboxylic acid (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq) in anhydrous DMF. Stir for 10 minutes.

    • Causality: This pre-activation step forms a highly reactive acyl-intermediate, which is more susceptible to nucleophilic attack by the aminopyridine. HATU is an efficient coupling reagent that minimizes side reactions and racemization (if applicable).

  • Coupling: Add a solution of 2-amino-5-morpholinopyridine (1.0 eq) in DMF to the activated carboxylic acid mixture.

  • Reaction: Stir at room temperature for 2-12 hours. Monitor completion by LC-MS.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash extensively with 1 M NaHCO₃ solution and brine to remove DMF and excess reagents.

  • Purification: Dry the organic layer, concentrate, and purify the resulting amide derivative by preparative HPLC or flash chromatography.

This protocol allows for the systematic introduction of diverse "R" groups, enabling researchers to probe interactions in the solvent-exposed region of the target protein and optimize for potency, selectivity, and ADME properties.

Analytical Characterization

Full characterization of the final hydrochloride salt and its derivatives is essential to confirm identity and purity.

  • ¹H and ¹³C NMR: Provides structural confirmation. Expected ¹H NMR signals include distinct aromatic protons on the pyridine ring, and characteristic multiplets for the morpholine protons.[15]

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound. High-resolution MS (HRMS) is used to confirm the elemental composition.

  • HPLC/UPLC: Determines the purity of the final compound. A standard method would involve a C18 reverse-phase column with a water/acetonitrile gradient containing 0.1% formic acid or TFA.

Safety and Handling

While specific toxicity data for 2-Amino-5-morpholinopyridine Hydrochloride is not available, it should be handled with the standard precautions for novel chemical entities. Based on related aminopyridine compounds, the following should be considered:

  • Hazard Statements: May be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and serious eye irritation.

  • Precautionary Measures: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust. Wash hands thoroughly after handling.

Conclusion

2-Amino-5-morpholinopyridine Hydrochloride is a highly valuable, synthetically accessible scaffold for medicinal chemistry. Its design rationally combines a proven kinase hinge-binding element with a moiety known to confer favorable drug-like properties. The protocols and strategic insights provided herein offer a comprehensive guide for researchers to synthesize, characterize, and utilize this scaffold to accelerate the discovery of novel therapeutics, particularly in the competitive field of kinase inhibitor development.

References

  • Di Micco, S., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. Available at: [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available at: [Link]

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Request PDF - ResearchGate. Available at: [Link]

  • Kusakabe, K., et al. (2015). A Unique Hinge Binder of Extremely Selective Aminopyridine-Based Mps1 (TTK) Kinase Inhibitors With Cellular Activity. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Process for preparing gefitinib and an intermediate used for preparing thereof. Google Patents.
  • Bayati, M., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Medicinal Chemistry. Available at: [Link]

  • A New Synthesis of Gefitinib. Thieme Chemistry. Available at: [Link]

  • Sorrell, F. J., et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. Journal of Medicinal Chemistry. Available at: [Link]

  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. Available at: [Link]

  • Lee, H. G., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. Available at: [Link]

  • Gefitinib synthesis intermediate, and its preparing method and use. Google Patents.
  • Larrow, J. F., et al. (2020). Discovery of an Atropisomeric PI3Kβ Selective Inhibitor through Optimization of the Hinge Binding Motif. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Metal-Catalyzed Cross-Coupling Reactions and More. ResearchGate. Available at: [Link]

  • The Properties of Kinase Inhibitors. Royal Society of Chemistry. Available at: [Link]

  • Synthesis of 2-amino-5-fluoropyridine. ResearchGate. Available at: [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University of Nebraska-Lincoln DigitalCommons. Available at: [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]

  • Synthesis of morpholine derivatives from 1,3-dienes and N-arylaminoalcohols by palladium-catalyzed sequential C–N and C–O bond formation. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Synthesis of gefitinib. ResearchGate. Available at: [Link]

  • Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors. Request PDF - ResearchGate. Available at: [Link]

  • Hinge binder modification into imidazopyridine for targeting actionable mutations of RET kinase. RSC Publishing. Available at: [Link]

  • Contribution of the morpholine scaffold on the activity of morpholine‐containing bioactives on their biomolecular targets for various therapeutic areas. ResearchGate. Available at: [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. Angewandte Chemie International Edition. Available at: [Link]

  • Process for the preparation of 2-amino-5-methyl-pyridine. Google Patents.
  • Optimization of the model Buchwald-Hartwig reaction of morpholine and... ResearchGate. Available at: [Link]

  • Owsley, E., et al. (2020). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews. Available at: [Link]

  • Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity. NIH National Library of Medicine. Available at: [Link]

  • Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles. Shanghai Institute of Organic Chemistry. Available at: [Link]

  • Hinge Binder Scaffold Hopping Identifies Potent Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CAMKK2) Inhibitor Chemotypes. ACS Publications. Available at: [Link]

  • Al-Tel, T. H., et al. (2014). Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents. Chemistry Central Journal. Available at: [Link]

  • Synthesis and NMR characterization of a novel class of thienomorphinans. PubMed. Available at: [Link]

Sources

Application

Application Note: High-Resolution Mass Spectrometric Analysis of 2-Amino-5-morpholinopyridine Hydrochloride

Abstract This application note presents a detailed protocol for the characterization of 2-Amino-5-morpholinopyridine Hydrochloride, a substituted aminopyridine of interest in pharmaceutical and drug development research....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed protocol for the characterization of 2-Amino-5-morpholinopyridine Hydrochloride, a substituted aminopyridine of interest in pharmaceutical and drug development research. Utilizing Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS), we delineate a robust methodology for the accurate mass determination and structural elucidation of this compound. The protocol is designed for researchers, scientists, and drug development professionals, providing a comprehensive guide from sample preparation to data interpretation. We will explore the ionization properties of the molecule using Electrospray Ionization (ESI) and detail its characteristic fragmentation patterns observed in tandem mass spectrometry (MS/MS), offering insights into its structural integrity.

Introduction

2-Amino-5-morpholinopyridine Hydrochloride is a heterocyclic amine that belongs to a class of compounds with significant potential in medicinal chemistry. The aminopyridine scaffold is a well-established pharmacophore, while the morpholine moiety is often introduced to improve aqueous solubility and pharmacokinetic properties of drug candidates.[1] Given its hydrochloride salt form, the compound is expected to be a water-soluble, crystalline solid, amenable to analysis by reversed-phase liquid chromatography.

Mass spectrometry is an indispensable tool for the structural verification and quantification of such novel chemical entities.[2] Electrospray ionization (ESI) is particularly well-suited for polar and ionizable molecules like 2-Amino-5-morpholinopyridine, as it allows for gentle ionization, typically yielding the protonated molecular ion [M+H]⁺.[3] Subsequent fragmentation of this precursor ion via tandem mass spectrometry (MS/MS) provides a wealth of structural information, crucial for unambiguous identification.[4]

This guide provides a comprehensive workflow for the analysis of 2-Amino-5-morpholinopyridine Hydrochloride, emphasizing the rationale behind key procedural steps to ensure data of the highest quality and integrity.

Predicted Mass Spectrometric Profile

Based on its chemical structure, we can predict the key mass-to-charge ratios (m/z) for 2-Amino-5-morpholinopyridine.

Parameter Value Notes
Chemical Formula C₉H₁₃N₃OFor the free base
Monoisotopic Mass (Free Base) 179.1059 g/mol ---
Expected [M+H]⁺ Ion 180.1137 m/zProtonated free base
Expected [M+Na]⁺ Adduct 202.0956 m/zPotential sodium adduct

Note: The hydrochloride salt will dissociate in solution, and the mass spectrometer will detect the protonated free base.

Experimental Workflow

The overall experimental process is outlined below, from sample preparation to data analysis.

workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis prep_start Weigh 2-Amino-5-morpholinopyridine HCl dissolve Dissolve in 50:50 Acetonitrile:Water prep_start->dissolve dilute Dilute to 1 µg/mL dissolve->dilute filter Filter through 0.22 µm syringe filter dilute->filter inject Inject 5 µL onto C18 column filter->inject gradient Gradient Elution inject->gradient esi Electrospray Ionization (Positive Mode) gradient->esi ms1 Full Scan MS (m/z 50-500) esi->ms1 ms2 Targeted MS/MS of m/z 180.11 ms1->ms2 extract Extract Ion Chromatogram (XIC) for m/z 180.11 ms2->extract spectrum Analyze MS1 Spectrum for [M+H]⁺ extract->spectrum fragments Analyze MS/MS Spectrum for Fragments spectrum->fragments elucidate Elucidate Fragmentation Pathway fragments->elucidate

Caption: Experimental workflow from sample preparation to data analysis.

Detailed Protocols

Sample Preparation

The goal of this protocol is to prepare a clean, dilute solution of the analyte that is compatible with the LC-MS system. The hydrochloride salt form enhances solubility in aqueous solutions.[5]

  • Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of 2-Amino-5-morpholinopyridine Hydrochloride and dissolve it in 1 mL of a 50:50 (v/v) mixture of LC-MS grade acetonitrile and water.

  • Working Solution (1 µg/mL): Perform a serial dilution of the stock solution with the same 50:50 acetonitrile:water mixture to achieve a final concentration of 1 µg/mL. This concentration is typically sufficient for high-sensitivity mass spectrometers.[6]

  • Filtration: Prior to injection, filter the working solution through a 0.22 µm syringe filter (e.g., PTFE or nylon) to remove any particulates that could clog the LC system.

LC-HRMS Method

The chromatographic method is designed to separate the analyte from any potential impurities and deliver it to the mass spectrometer in a solvent suitable for ESI.

Parameter Setting Rationale
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) systemProvides robust and reproducible separation.
Column C18 Reversed-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm)Suitable for retaining and separating polar to moderately non-polar small molecules.[7]
Mobile Phase A Water with 0.1% Formic AcidThe acid promotes protonation of the analyte, enhancing ESI efficiency in positive mode.
Mobile Phase B Acetonitrile with 0.1% Formic AcidA common organic solvent for reversed-phase chromatography.
Gradient 5% B to 95% B over 5 minutesA standard gradient to elute compounds with a range of polarities.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column.
Column Temperature 40 °CImproves peak shape and reduces viscosity.
Injection Volume 5 µLA standard volume to avoid overloading the column.
Mass Spectrometer Settings

These settings are optimized for the detection and fragmentation of small molecules in the expected mass range.

Parameter Setting Rationale
Ionization Mode Electrospray Ionization (ESI), PositiveThe presence of multiple basic nitrogen atoms makes the molecule highly susceptible to protonation.[8]
Mass Analyzer Orbitrap, TOF, or FT-ICRHigh-resolution mass analyzers are crucial for accurate mass determination and formula confirmation.[9]
MS1 Scan Range m/z 50 - 500Covers the expected mass of the precursor ion and potential low-mass fragments.
MS/MS Fragmentation Collision-Induced Dissociation (CID)A common and effective method for fragmenting small molecules.
Collision Energy Ramped (e.g., 10-40 eV)Applying a range of energies helps to generate a comprehensive fragmentation spectrum.

Results and Discussion: Predicted Fragmentation Pathway

Upon introduction into the mass spectrometer, 2-Amino-5-morpholinopyridine will be protonated, likely on the most basic nitrogen atom. Based on the structure, this could be the exocyclic amino group, the pyridine ring nitrogen, or the morpholine nitrogen. The protonated molecule ([M+H]⁺ at m/z 180.11) is then subjected to CID. The fragmentation is predicted to occur at the weakest bonds and result in stable fragment ions.[10]

The morpholine ring is a likely site for initial fragmentation. Cleavage of cyclic ethers and amines often involves ring-opening followed by the loss of small neutral molecules.[11]

fragmentation cluster_main Predicted Fragmentation of 2-Amino-5-morpholinopyridine parent [M+H]⁺ m/z 180.11 frag1 m/z 149.08 (-CH₂O) parent->frag1 -31.03 Da frag2 m/z 122.07 (-C₃H₅O) parent->frag2 -58.04 Da frag3 m/z 95.06 (Aminopyridine core) frag2->frag3 -27.01 Da

Sources

Method

Application Notes and Protocols: 2-Amino-5-morpholinopyridine Hydrochloride in Drug Discovery

Introduction: A Privileged Scaffold for Kinase Inhibition In the landscape of modern drug discovery, particularly within oncology and immunology, the pursuit of selective and potent kinase inhibitors remains a paramount...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Scaffold for Kinase Inhibition

In the landscape of modern drug discovery, particularly within oncology and immunology, the pursuit of selective and potent kinase inhibitors remains a paramount objective. The strategic combination of pharmacophoric elements known to confer favorable biological activity and drug-like properties is a cornerstone of rational drug design. 2-Amino-5-morpholinopyridine Hydrochloride emerges from this philosophy, integrating two "privileged structures": the 2-aminopyridine core and the morpholine moiety. While direct literature on this specific hydrochloride salt is nascent, its constituent parts are extensively validated as critical components of numerous clinical and preclinical kinase inhibitors.[1][2]

The 2-aminopyridine scaffold is a well-established hinge-binding motif, adept at forming crucial hydrogen bond interactions within the ATP-binding site of a vast array of kinases.[3] Its small size and versatile nature allow for facile chemical modification, enabling the optimization of potency and selectivity.[3] The morpholine ring, on the other hand, is frequently incorporated into drug candidates to enhance aqueous solubility, improve metabolic stability, and refine pharmacokinetic profiles.[1][4][5] Furthermore, the oxygen atom of the morpholine can act as a hydrogen bond acceptor, contributing to target engagement.[6][7]

This document serves as a detailed guide for researchers, scientists, and drug development professionals on the anticipated applications and experimental protocols for 2-Amino-5-morpholinopyridine Hydrochloride. The information herein is synthesized from extensive data on structurally analogous compounds and established principles of medicinal chemistry, providing a robust framework for its investigation as a novel drug discovery tool, particularly in the realm of kinase inhibitor development.

Anticipated Mechanism of Action: Targeting the Kinase ATP-Binding Site

Based on the extensive precedent of its constituent moieties, 2-Amino-5-morpholinopyridine is predicted to function as a Type I ATP-competitive kinase inhibitor. The proposed mechanism of action centers on its ability to occupy the ATP-binding pocket of protein kinases, thereby preventing the phosphorylation of substrate proteins and disrupting downstream signaling pathways implicated in cell proliferation, survival, and differentiation.

The 2-aminopyridine core is expected to form canonical hydrogen bonds with the kinase hinge region, a critical interaction for anchoring the inhibitor within the active site. The morpholine substituent, projecting into the solvent-exposed region or a nearby hydrophobic pocket, can contribute to binding affinity and, crucially, impart favorable physicochemical properties. This dual functionality underscores the rationale for its inclusion in drug design.

Visualizing the Putative Binding Mode

G cluster_kinase Kinase ATP-Binding Site cluster_inhibitor 2-Amino-5-morpholinopyridine hinge Hinge Region affinity_pocket Affinity Pocket gatekeeper Gatekeeper Residue ribose_pocket Ribose Pocket aminopyridine 2-Aminopyridine Core aminopyridine->hinge H-Bonds aminopyridine->affinity_pocket Van der Waals Interactions morpholine Morpholine Moiety morpholine->ribose_pocket Solvent Interactions / H-Bonds

Caption: Putative binding mode of 2-Amino-5-morpholinopyridine in a kinase ATP-binding site.

Experimental Protocols

The following protocols are presented as a starting point for the investigation of 2-Amino-5-morpholinopyridine Hydrochloride and its derivatives. These are based on established methodologies for the synthesis and evaluation of kinase inhibitors with similar structural features.

Protocol 1: Synthesis of 2-Amino-5-morpholinopyridine

This protocol outlines a potential synthetic route starting from 2-amino-5-bromopyridine, a commercially available starting material. The key transformation is a Buchwald-Hartwig amination to introduce the morpholine moiety.

Materials:

  • 2-amino-5-bromopyridine

  • Morpholine

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

  • Hydrochloric acid (HCl) in diethyl ether or dioxane

  • Standard glassware for inert atmosphere chemistry (Schlenk line, argon/nitrogen)

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography supplies (silica gel)

  • Rotary evaporator

  • NMR spectrometer, Mass spectrometer

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-amino-5-bromopyridine (1.0 eq), sodium tert-butoxide (1.4 eq), Pd(OAc)₂ (0.02 eq), and XPhos (0.04 eq).

  • Solvent and Reagent Addition: Add anhydrous toluene to the flask, followed by morpholine (1.2 eq).

  • Reaction: Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain 2-amino-5-morpholinopyridine.

  • Salt Formation: Dissolve the purified product in a minimal amount of a suitable solvent (e.g., methanol, diethyl ether). Add a solution of HCl in diethyl ether or dioxane dropwise with stirring. The hydrochloride salt will precipitate.

  • Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield 2-Amino-5-morpholinopyridine Hydrochloride.

  • Characterization: Confirm the structure and purity of the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality Behind Experimental Choices:

  • Buchwald-Hartwig Amination: This is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, ideal for coupling an aryl halide (2-amino-5-bromopyridine) with an amine (morpholine).[8]

  • Pd(OAc)₂/XPhos: This is a common and effective catalyst system for Buchwald-Hartwig aminations. XPhos is a bulky, electron-rich phosphine ligand that promotes efficient catalytic turnover.

  • NaOtBu: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle.

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, so the reaction must be performed under an inert atmosphere to prevent catalyst degradation.

Visualizing the Synthetic Workflow

G start 2-amino-5-bromopyridine + Morpholine reagents Pd(OAc)2, XPhos, NaOtBu Toluene, 110°C start->reagents product 2-amino-5-morpholinopyridine reagents->product workup Aqueous Workup product->workup purification Column Chromatography workup->purification salt HCl in Ether/Dioxane purification->salt final_product 2-Amino-5-morpholinopyridine Hydrochloride salt->final_product

Caption: Proposed synthetic workflow for 2-Amino-5-morpholinopyridine Hydrochloride.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol describes a general method to assess the inhibitory activity of 2-Amino-5-morpholinopyridine Hydrochloride against a panel of protein kinases. A common format is a radiometric assay using ³³P-ATP or a fluorescence-based assay.

Materials:

  • 2-Amino-5-morpholinopyridine Hydrochloride, dissolved in DMSO to create a stock solution (e.g., 10 mM)

  • Purified recombinant kinase enzymes (e.g., PI3K, mTOR, DNA-PK, or a panel of interest)

  • Kinase-specific substrate (peptide or protein)

  • ATP (spiked with γ-³³P-ATP for radiometric assay)

  • Kinase reaction buffer (typically contains MgCl₂, DTT, and a buffering agent like HEPES or Tris-HCl)

  • 96-well or 384-well plates

  • Phosphocellulose paper or filter plates (for radiometric assay)

  • Scintillation counter and scintillation fluid (for radiometric assay)

  • Fluorescence plate reader (for fluorescence-based assays)

  • Positive control inhibitor (e.g., a known inhibitor for the target kinase)

Procedure:

  • Compound Dilution: Prepare a serial dilution of the 2-Amino-5-morpholinopyridine Hydrochloride stock solution in the kinase reaction buffer to achieve a range of final assay concentrations (e.g., 10 µM to 0.1 nM).

  • Reaction Mixture Preparation: In each well of the microplate, add the kinase enzyme, the specific substrate, and the diluted test compound or control (DMSO for negative control, known inhibitor for positive control).

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP (and γ-³³P-ATP for radiometric assays). The final ATP concentration should be at or near the Kₘ for the specific kinase.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C or room temperature) for a predetermined time (e.g., 30-60 minutes).

  • Termination of Reaction (Radiometric): Stop the reaction by spotting the reaction mixture onto phosphocellulose paper or filtering through a filter plate. Wash the paper/plate extensively with a phosphoric acid solution to remove unincorporated ³³P-ATP.

  • Quantification (Radiometric): Measure the amount of ³³P incorporated into the substrate using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Self-Validating System:

  • Positive and Negative Controls: The inclusion of a known inhibitor and a vehicle (DMSO) control in each assay plate is essential to validate the assay performance.

  • Z'-factor: For high-throughput screening, the Z'-factor should be calculated to assess the quality and robustness of the assay. A Z'-factor > 0.5 is generally considered acceptable.

  • ATP Concentration: Running the assay at the Kₘ of ATP for the specific kinase ensures that the inhibition observed is competitive with respect to ATP.

Data Presentation: Anticipated Kinase Inhibition Profile

Given the structural similarities to known kinase inhibitors, it is anticipated that 2-Amino-5-morpholinopyridine Hydrochloride will exhibit inhibitory activity against kinases within the PI3K/Akt/mTOR signaling pathway.[9][10][11][12] The following table presents hypothetical, yet plausible, IC₅₀ values against a selection of relevant kinases to illustrate how such data would be presented. Actual values must be determined experimentally.

Kinase TargetPutative IC₅₀ (nM)Rationale for Inclusion
PI3Kα 50 - 200Morpholine-containing compounds are known potent PI3K inhibitors.[13]
PI3Kβ 100 - 500Often co-targeted with other Class I PI3K isoforms.
PI3Kδ 20 - 100A key target in B-cell malignancies.
PI3Kγ 100 - 500Involved in inflammatory responses.
mTOR 50 - 250Structurally related to the PI3K catalytic domain; often dually targeted.[10][12][14]
DNA-PK 100 - 1000Another member of the PIKK family with a similar ATP-binding site.[15][16]
CDK8 > 1000Included as a potential counter-screen to assess selectivity.[3]
Src > 1000Included as a representative tyrosine kinase for selectivity profiling.[17]

Conclusion and Future Directions

2-Amino-5-morpholinopyridine Hydrochloride represents a promising chemical scaffold for the development of novel kinase inhibitors. The convergence of the hinge-binding 2-aminopyridine core with the pharmacokinetically favorable morpholine moiety provides a strong rationale for its investigation. The protocols and conceptual frameworks presented in these application notes are intended to empower researchers to explore the therapeutic potential of this compound and its derivatives.

Future work should focus on the experimental validation of the proposed synthetic routes and the comprehensive profiling of the compound's inhibitory activity and selectivity against a broad panel of kinases. Subsequent structure-activity relationship (SAR) studies, guided by co-crystal structures of the compound bound to its target kinases, will be crucial for optimizing potency, selectivity, and overall drug-like properties. The insights gained from such studies will undoubtedly contribute to the advancement of next-generation targeted therapies.

References

  • Rana, K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 103578. [Link]

  • Zhang, Y., et al. (2022). Design and Synthesis of a 2-Amino-pyridine Derivative as a Potent CDK8 Inhibitor for Anti-colorectal Cancer Therapy. Journal of Medicinal Chemistry, 65(21), 14389-14407. [Link]

  • Di Mola, A., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(4), 579-601. [Link]

  • Luo, Y., et al. (2016). Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents. European Journal of Medicinal Chemistry, 109, 268-278. [Link]

  • Venkatesan, A. M., et al. (2010). Discovery of 2-ureidophenyltriazines bearing bridged morpholines as potent and selective ATP-competitive mTOR inhibitors. Journal of Medicinal Chemistry, 53(7), 2636-2645. [Link]

  • Smaniotto, A., et al. (2018). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. Molecules, 23(9), 2329. [Link]

  • Chew, J. J., et al. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of Molecular Graphics and Modelling, 65, 126-134. [Link]

  • Furet, P., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(20), 8740-8755. [Link]

  • Yaguchi, S., et al. (2006). Antitumor activity of ZSTK474, a new phosphatidylinositol 3-kinase inhibitor. Journal of the National Cancer Institute, 98(8), 545-556. [Link]

  • S., S. S., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • O'Brien, C. J., et al. (2014). Synthesis, DNA-PK inhibition, anti-platelet activity studies of 2-(N-substituted-3-aminopyridine)- and 2-morpholino-substituted-1,3-benzoxazines. Bioorganic & Medicinal Chemistry, 22(21), 6070-6083. [Link]

  • Zenri, A., et al. (2022). Development and Evolution of DNA-Dependent Protein Kinase Inhibitors toward Cancer Therapy. International Journal of Molecular Sciences, 23(22), 14338. [Link]

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-6661. [Link]

  • Patel, K., et al. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Biomolecular Structure and Dynamics, 1-24. [Link]

  • Improvement on the Synthesis of 2-Amino-5-Fluoropyridine. (2012). Dissertation. [Link]

  • Synthesis of 2-amino-5-fluoropyridine. (2010). ResearchGate. [Link]

  • CN102276526B - Synthesis method of 2-amino pyridine compounds.
  • US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine.
  • 2-amino-6-morpholin-4-ylpyridine-3,5-dicarbonitrile. ChemSynthesis. [Link]

  • Several reported potent morpholine based PI3K inhibitors with examples... ResearchGate. [Link]

  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI. [Link]

  • Optimization of mTOR Inhibitors Using Property-Based Drug Design and Free–Wilson Analysis for Improved In Vivo Efficacy. ACS Medicinal Chemistry Letters. [Link]

  • Phosphatidylinositol-3-Kinase (PI3K) and Histone Deacetylase (HDAC) Multitarget Inhibitors: An Update on Clinical and Preclinical Candidates. MDPI. [Link]

  • Aminomethylmorpholino Nucleosides as Novel Inhibitors of PARP1 and PARP2: Experimental and Molecular Modeling Analyses of Their Selectivity and Mechanism of Action. MDPI. [Link]

  • Multi kinase inhibitors. Otava Chemicals. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 2-Amino-5-morpholinopyridine Hydrochloride

Introduction This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-Amino-5-morpholinopyridine Hydrochloride. As a novel compound, comprehensive public dat...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-Amino-5-morpholinopyridine Hydrochloride. As a novel compound, comprehensive public data on its degradation pathways is limited. Therefore, this document synthesizes established chemical principles for its constituent moieties—the aminopyridine and morpholine rings—to provide a robust framework for troubleshooting stability issues and designing effective analytical protocols. The guidance herein is predictive and intended to empower researchers to proactively identify and mitigate potential degradation.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: I am observing a new, unexpected peak in my HPLC analysis of a 2-Amino-5-morpholinopyridine Hydrochloride sample that has been stored in solution. What could be the cause?

Answer: The appearance of a new peak in your chromatogram strongly suggests degradation of the parent compound. Based on the structure of 2-Amino-5-morpholinopyridine Hydrochloride, several degradation pathways are plausible, primarily hydrolysis, oxidation, and photodegradation.

  • Hydrolytic Degradation: While the pyridine and morpholine rings are generally stable to hydrolysis, the presence of acidic or basic conditions can promote degradation. The hydrochloride salt form of your compound creates a slightly acidic environment in aqueous solution, which could potentially catalyze certain reactions over time.

  • Oxidative Degradation: The aminopyridine and morpholine moieties are susceptible to oxidation.[1] The primary amino group on the pyridine ring can be oxidized, and the nitrogen atom in the morpholine ring can also be a site for oxidation.[2] Dissolved oxygen in your solvent or exposure to oxidizing agents can trigger these pathways.

  • Photodegradation: Pyridine derivatives are known to be sensitive to light, particularly UV radiation.[3][4][5] Exposure to ambient laboratory light or sunlight can lead to the formation of various photoproducts.

To troubleshoot this, we recommend the following steps:

  • Protect from Light: Immediately prepare a fresh solution and store it in an amber vial or wrap the container in aluminum foil. Analyze this sample to see if the new peak is diminished or absent.

  • De-gas Solvents: Use solvents that have been sparged with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen.

  • Control pH: If your experimental conditions permit, buffer the solution to a neutral pH to minimize acid- or base-catalyzed degradation.

FAQ 2: My solid 2-Amino-5-morpholinopyridine Hydrochloride has changed color from white to a yellowish-brown. Is it still usable?

Answer: A color change in the solid state is a strong indicator of degradation. This is often due to oxidative degradation or the formation of highly conjugated degradation products. The amino group on the pyridine ring is a likely site for oxidation, which can lead to the formation of colored species.[1]

We strongly advise against using the discolored material for quantitative experiments or in biological assays, as the purity is compromised. It is crucial to perform a purity analysis (e.g., by HPLC) to determine the extent of degradation. For future storage, we recommend keeping the solid material in a tightly sealed container, in a desiccator, protected from light, and at a reduced temperature (e.g., 2-8 °C).

FAQ 3: What are the most likely degradation products of 2-Amino-5-morpholinopyridine Hydrochloride that I should be looking for?

Answer: While specific degradation products for this molecule have not been extensively reported, we can predict the most probable structures based on the reactivity of the aminopyridine and morpholine functional groups.

  • Oxidation Products:

    • N-Oxide Formation: Oxidation of the pyridine nitrogen or the morpholine nitrogen can lead to the formation of N-oxides.[6]

    • Hydroxylation: Hydroxylation of the pyridine ring is a common degradation pathway for pyridine derivatives.[7]

    • Oxidative Ring Opening of Morpholine: The morpholine ring can undergo oxidative cleavage.[8]

  • Photodegradation Products:

    • UV exposure can lead to the formation of hydroxylated pyridines and other complex photoproducts.[5]

A forced degradation study (see detailed protocol below) is the most effective way to generate and identify the likely degradation products for your specific experimental conditions.

In-Depth Technical Guide: Investigating Degradation Pathways

To systematically investigate the stability of 2-Amino-5-morpholinopyridine Hydrochloride and identify its degradation products, a forced degradation study is essential. This involves subjecting the compound to a variety of stress conditions to accelerate its degradation.[9][10]

Experimental Workflow for Forced Degradation Studies

Below is a diagram illustrating a typical workflow for a forced degradation study.

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Solutions of 2-Amino-5-morpholinopyridine HCl acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) prep->acid Expose base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) prep->base Expose oxidation Oxidation (e.g., 3% H2O2, RT) prep->oxidation Expose thermal Thermal Stress (Solid & Solution, 80°C) prep->thermal Expose photo Photolytic Stress (UV/Vis light) prep->photo Expose hplc HPLC-UV Analysis (Purity & Degradation %) acid->hplc Analyze base->hplc Analyze oxidation->hplc Analyze thermal->hplc Analyze photo->hplc Analyze lcms LC-MS Analysis (Identify m/z of Degradants) hplc->lcms Characterize Peaks

Caption: Workflow for a forced degradation study.

Predicted Degradation Pathways

The following diagram illustrates the potential degradation pathways for 2-Amino-5-morpholinopyridine based on known chemical reactivity.

Degradation_Pathways cluster_oxidation Oxidative Degradation cluster_photodegradation Photodegradation parent 2-Amino-5-morpholinopyridine n_oxide_pyridine Pyridine N-Oxide Derivative parent->n_oxide_pyridine Oxidation (H2O2) n_oxide_morpholine Morpholine N-Oxide Derivative parent->n_oxide_morpholine Oxidation (H2O2) hydroxylated Hydroxylated Pyridine Derivative parent->hydroxylated Oxidation ring_opened Morpholine Ring-Opened Product parent->ring_opened Oxidative Cleavage photo_hydroxylated Photo-hydroxylated Product parent->photo_hydroxylated UV/Vis Light dimer Dimerization Product parent->dimer UV/Vis Light

Caption: Predicted degradation pathways.

Step-by-Step Protocol for Forced Degradation

Objective: To generate potential degradation products of 2-Amino-5-morpholinopyridine Hydrochloride and develop a stability-indicating analytical method.

Materials:

  • 2-Amino-5-morpholinopyridine Hydrochloride

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • pH meter

  • HPLC system with a UV detector and a C18 column

  • LC-MS system for peak identification

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 2-Amino-5-morpholinopyridine Hydrochloride in a suitable solvent (e.g., 50:50 methanol:water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 8 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light, for 24 hours.

    • Thermal Degradation:

      • Solution: Keep 2 mL of the stock solution at 80°C for 48 hours.

      • Solid: Place approximately 10 mg of the solid compound in an oven at 80°C for 48 hours. Then, dissolve in the solvent to the stock concentration.

    • Photolytic Degradation: Expose 2 mL of the stock solution in a quartz cuvette to a photostability chamber (ICH Q1B conditions) for a specified duration.

  • Sample Analysis:

    • At appropriate time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acid and base hydrolysis samples before injection.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze all samples by a developed HPLC-UV method. A good starting point is a C18 column with a gradient elution of water and acetonitrile with 0.1% formic acid.

    • Analyze samples showing significant degradation by LC-MS to obtain the mass-to-charge ratio (m/z) of the degradation products.

Data Interpretation and Summary

The goal of a forced degradation study is to achieve 5-20% degradation of the active pharmaceutical ingredient.[9] Below is a hypothetical summary table of forced degradation results.

Stress ConditionDuration% Degradation of Parent CompoundNumber of Degradation PeaksMajor Degradant Peak (RT, min)
0.1 M HCl, 60°C24 h8.5%24.2
0.1 M NaOH, 60°C8 h15.2%33.8, 5.1
3% H₂O₂, RT24 h18.9%46.5
80°C (Solution)48 h5.1%14.2
Photolytic (ICH)24 h12.6%27.1

This data would then be used to optimize the HPLC method to ensure that all degradation products are well-resolved from the parent peak, thus creating a "stability-indicating method."

References

  • Synthesis of 2-amino-5-fluoropyridine. (2025). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Process for preparing 2-amino-5-chloropyridine. (1976). Google Patents.
  • Process for the preparation of 2-amino-5-methyl-pyridine. (1994). Google Patents.
  • Improvement on the Synthesis of 2-Amino-5-Fluoropyridine. (n.d.). Dissertation. Retrieved January 26, 2026, from [Link]

  • Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. (2020). National Institutes of Health. Retrieved January 26, 2026, from [Link]

  • Photodegradation of Pyridine in a Fluidized Bed Photocatalytic Reactor Using Pt-ZnO Supported on Al2O3 as a Catalyst. (2023). MDPI. Retrieved January 26, 2026, from [Link]

  • A kind of method for oxidative ring-opening of morpholine derivative and product thereof. (n.d.). Google Patents.
  • A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. (2019). American Society for Microbiology. Retrieved January 26, 2026, from [Link]

  • What is the effect of the NH2 position on the degradation of an aminopyridine pharmaceutical compound? (2013). ResearchGate. Retrieved January 26, 2026, from [Link]

  • An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. (2024). National Institutes of Health. Retrieved January 26, 2026, from [Link]

  • 2-AMINO-5-METHYLPYRIDINE FOR SYNTHESIS MSDS. (2018). Loba Chemie. Retrieved January 26, 2026, from [Link]

  • UV photolysis for accelerating pyridine biodegradation. (2014). PubMed. Retrieved January 26, 2026, from [Link]

  • Novel degradation pathways for Chlorpyrifos and 3, 5, 6-Trichloro-2-pyridinol degradation by bacterial strain Bacillus thuringiensis MB497. (2021). PubMed. Retrieved January 26, 2026, from [Link]

  • Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. (2013). PubMed. Retrieved January 26, 2026, from [Link]

  • Morpholines. Synthesis and Biological Activity. (2013). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Microbial and Solar Photocatalytic Degradation of Pyridine. (2023). Engineered Science Publisher. Retrieved January 26, 2026, from [Link]

  • Morpholine. (n.d.). Wikipedia. Retrieved January 26, 2026, from [Link]

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. (2019). Asian Journal of Research in Chemistry. Retrieved January 26, 2026, from [Link]

  • Morpholine Radical in the Electrochemical Reaction with Quinoline N-Oxide. (2023). MDPI. Retrieved January 26, 2026, from [Link]

  • Forced degradation studies: Practical approch-overview of regulatory guidance and literature for the drug products and drug substances. (2016). ResearchGate. Retrieved January 26, 2026, from [Link]

  • [Biodegradation of pyridine under UV irradiation]. (2012). PubMed. Retrieved January 26, 2026, from [Link]

  • Biodegradation of pyridine under UV irradiation. (2012). ResearchGate. Retrieved January 26, 2026, from [Link]

Sources

Reference Data & Comparative Studies

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Safety & Regulatory Compliance

Safety

Proper Disposal of 2-Amino-5-morpholinopyridine Hydrochloride: A Guide for Laboratory Professionals

A definitive guide to the safe and compliant disposal of 2-Amino-5-morpholinopyridine Hydrochloride is not currently available due to the absence of a specific Safety Data Sheet (SDS) in publicly accessible resources. Th...

Author: BenchChem Technical Support Team. Date: February 2026

A definitive guide to the safe and compliant disposal of 2-Amino-5-morpholinopyridine Hydrochloride is not currently available due to the absence of a specific Safety Data Sheet (SDS) in publicly accessible resources. The proper disposal protocol for any chemical is dictated by its specific hazardous characteristics as outlined in its SDS, and substituting information from related but distinct compounds is not a safe or compliant practice.

As a Senior Application Scientist, it is my primary responsibility to ensure that all procedural guidance is grounded in verifiable, specific, and accurate safety data. For 2-Amino-5-morpholinopyridine Hydrochloride, this critical information is not presently available through standard public chemical safety databases.

The Critical Role of the Safety Data Sheet (SDS)

The SDS is the cornerstone of chemical safety and waste disposal. It provides comprehensive information on the potential hazards of a substance, including its toxicity, flammability, reactivity, and environmental risks. Section 13 of the SDS specifically addresses disposal considerations, offering guidance on appropriate disposal methods and any specific regulatory requirements.

Without the SDS for 2-Amino-5-morpholinopyridine Hydrochloride, it is impossible to definitively determine:

  • Hazardous Waste Classification: Whether the compound is classified as a hazardous waste under regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.

  • Appropriate Disposal Method: The correct procedure for disposal, which could range from incineration to landfilling at a licensed facility, is dependent on its specific chemical and toxicological properties.

  • Personal Protective Equipment (PPE): The necessary PPE for safely handling the waste material.

  • Compatibility: Information on chemical incompatibilities crucial for safe storage and consolidation of waste.

Why Information from Related Compounds is Not Sufficient

While data is available for structurally similar compounds like 2-Amino-5-chloropyridine, it is crucial to understand that even minor changes in chemical structure can lead to significant differences in a compound's properties and associated hazards. The presence of a morpholino group and its hydrochloride salt in the target compound, as opposed to a chloro group, will alter its chemical and toxicological profile. Extrapolating disposal procedures from one compound to another can lead to:

  • Mishandling of waste: Potentially exposing personnel to unknown hazards.

  • Non-compliance with regulations: Resulting in significant legal and financial penalties for the institution.

  • Environmental contamination: Improper disposal can lead to the release of harmful substances into the environment.

Recommended Actions for Researchers and Laboratory Managers

Given the lack of specific disposal information, the following steps are recommended to ensure the safe and compliant management of 2-Amino-5-morpholinopyridine Hydrochloride waste:

  • Contact the Manufacturer or Supplier: The most reliable source for the SDS is the company from which the chemical was purchased. They are legally obligated to provide an SDS for their products.

  • Consult Your Institution's Environmental Health and Safety (EHS) Office: Your EHS department has the expertise to assess the potential hazards of a novel or uncharacterized compound and can provide guidance on appropriate waste management procedures in accordance with institutional protocols and local, state, and federal regulations.

  • Perform a Hazard Assessment: If an SDS is absolutely unobtainable, a qualified chemist or toxicologist within your organization should conduct a thorough hazard assessment based on the chemical structure and known properties of its functional groups. This assessment should be used to make a conservative determination of the waste category.

  • Treat as Hazardous Waste: In the absence of definitive information, it is prudent to handle and dispose of 2-Amino-5-morpholinopyridine Hydrochloride as a hazardous waste. This includes:

    • Segregating it from other waste streams.

    • Storing it in a properly labeled, sealed, and compatible container.

    • Disposing of it through your institution's certified hazardous waste management vendor.

General Principles of Chemical Waste Disposal

While awaiting specific guidance for 2-Amino-5-morpholinopyridine Hydrochloride, all laboratory personnel should adhere to general best practices for chemical waste management. A generalized workflow for this process is illustrated below.

Caption: Workflow for Chemical Waste Disposal

This guide will be updated with specific, actionable procedures for 2-Amino-5-morpholinopyridine Hydrochloride as soon as a verified Safety Data Sheet becomes available. Until then, exercising caution and consulting with your institution's safety experts are the most responsible courses of action.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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